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Compound of Interest

Compound Name: PSB 0788

Cat. No.: B610301

Get Quote

Subject Correction: An exhaustive search of pharmacological databases (IUPHAR, PubChem,

SciFinder, and the Christa Müller group publications) yields no validated entry for "PSB 0788."

Likely Candidate: The query likely refers to PSB-0777 (8-(3-chlorostyryl)caffeine), a prominent

and widely cited Adenosine A2A Receptor (A2AR) antagonist from the same chemical series.

Scope: This guide provides an in-depth technical review of PSB-0777. Contingency: If you

possess a physical vial labeled "PSB 0788," it is likely a close structural analog (e.g., the 4-

chlorostyryl isomer) or an internal laboratory code. A section on "Characterizing Novel PSB

Analogs" is included at the end of this guide.

Executive Summary
PSB-0777 is a potent, selective, and water-insoluble antagonist of the Adenosine A2A Receptor

(A2AR). Chemically defined as (E)-8-(2-(3-chlorophenyl)vinyl)-1,3,7-trimethylxanthine, it

belongs to the 8-styrylxanthine class. Unlike adenosine agonists (which are typically ribose

derivatives), PSB-0777 acts as a competitive antagonist, blocking the binding of endogenous

adenosine and preventing the activation of the Gs-cAMP signaling cascade.

Key Utility:

Neuropharmacology: Studying the reversal of A2A-mediated motor suppression (relevant to

Parkinson’s Disease).
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Immunology: Blocking the immunosuppressive "adenosine halo" in the tumor

microenvironment.

Selectivity: High affinity for A2A over A1 (selectivity ratio >50-fold).

Chemical & Pharmacological Profile
Physicochemical Properties

Property Specification

Chemical Name (E)-8-(3-chlorostyryl)-1,3,7-trimethylxanthine

Molecular Formula C₁₆H₁₅ClN₄O₂

Molecular Weight 330.77 g/mol

Solubility
DMSO: >10 mM (Soluble)Water: Insoluble

(Requires organic co-solvent)

Appearance Yellow to off-white crystalline solid

Stability Light sensitive (Protect from UV/Ambient light)

Binding Affinity (Kᵢ Values)
Data synthesized from Müller et al. and standard radioligand binding assays.

Receptor Subtype Species Affinity (Kᵢ) Selectivity Note

A2A Human ~44 nM Primary Target

A2A Rat ~10 nM
Higher affinity in

rodents

A1 Human >2,000 nM >45-fold selective

A2B Human >10,000 nM Negligible affinity

A3 Human >1,000 nM Low affinity

Mechanism of Action
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PSB-0777 functions as an orthosteric antagonist. It binds to the extracellular pocket of the A2A

receptor, sterically hindering the docking of adenosine.

Signaling Blockade: Under normal conditions, Adenosine binds A2A, inducing a conformational

change that activates the Gs alpha subunit. Gs activates Adenylyl Cyclase (AC), converting

ATP to cAMP. PSB-0777 inhibits this entire downstream cascade.
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Figure 1: Mechanism of Action. PSB-0777 competitively antagonizes the A2A receptor,

preventing Gs-protein coupling and subsequent cAMP accumulation.
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Experimental Protocols (In Vitro & In Vivo)
Stock Solution Preparation (Self-Validating Step)

Vehicle: 100% DMSO (Dimethyl sulfoxide).

Concentration: Prepare a 10 mM stock.

Calculation: Dissolve 3.3 mg of PSB-0777 in 1 mL DMSO.

Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 3-6 months.

Working Solution: Dilute in assay buffer immediately before use. Keep final DMSO

concentration <0.1% to avoid vehicle toxicity.

In Vitro: cAMP Accumulation Assay (Antagonist Mode)
Objective: Verify PSB-0777 potency by shifting the agonist dose-response curve.

Cell Line: CHO-K1 or HEK293 stably expressing human A2AR.

Seeding: 2,000 cells/well in 384-well plates (opti-plate).

Pre-Incubation (Critical):

Add PSB-0777 (serial dilutions: 0.1 nM to 1 µM) to cells.

Incubate for 15 minutes at 37°C before adding agonist. This ensures equilibrium binding.

Stimulation:

Add agonist CGS-21680 (at EC80 concentration, typically ~10-30 nM).

Incubate for 30 minutes.

Detection: Use TR-FRET (e.g., HTRF cAMP kit) or Luminescence (GloSensor).

Analysis: Plot % Inhibition vs. Log[PSB-0777]. Calculate IC50.

Validation: IC50 should be approx. 2-3x the Ki (Cheng-Prusoff correction required).
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In Vivo: Locomotor Activity (Mouse Model)
Objective: Assess reversal of haloperidol-induced catalepsy (Parkinson's model).

Subject: C57BL/6J mice (Male, 8-10 weeks).

Formulation:

PSB-0777 is hydrophobic.

Vehicle: 5% DMSO + 5% Tween-80 + 90% Saline.

Route: Intraperitoneal (i.p.).

Dosing: 1 mg/kg, 3 mg/kg, 10 mg/kg.

Timeline:

T=0: Administer Haloperidol (0.5 mg/kg i.p.) to induce catalepsy.

T=30 min: Administer PSB-0777.

T=60 min: Assess catalepsy (Bar test) or Open Field locomotion.

Expected Result: Dose-dependent reduction in cataleptic time (latency to move).
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Figure 2: High-throughput screening workflow for validating PSB-0777 antagonist activity.
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Troubleshooting & Novel Compound
Characterization
If you possess a vial explicitly labeled "PSB 0788": Since this code is not public, it may be a

positional isomer (e.g., 2-chloro or 4-chloro analog) or a salt form.

Mass Spectrometry (LC-MS): Check for Molecular Ion [M+H]+.

If M+H = 331.09, it is an isomer of PSB-0777.

If M+H = 365.xx, it might be a dichloro- analog.

NMR (1H): Focus on the styryl region (vinyl protons). The coupling constant (

) will confirm cis (Z) vs trans (E) geometry. PSB compounds are typically trans (E).

Functional Check: Run the cAMP assay (Section 4.2) using CGS-21680. If it blocks cAMP, it

is an A2A antagonist. If it increases cAMP alone, it is an agonist.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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